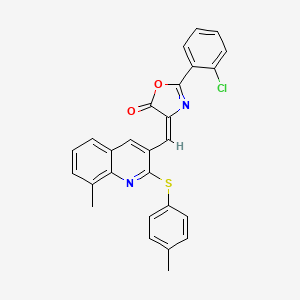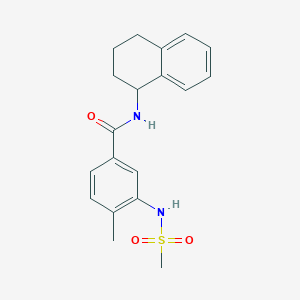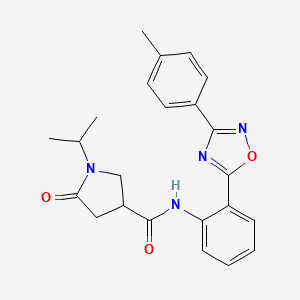
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as NPYO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that this compound has antitumor activity against various cancer models, including breast, lung, and colon cancer. This compound has also been shown to have low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This compound is also relatively easy to synthesize and has low toxicity in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One direction is to further investigate its mechanism of action and potential use in cancer therapy. Another direction is to explore its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in animal models.
Synthesemethoden
The synthesis of 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves a multi-step process that includes the reaction of pyridine-2-carbaldehyde with o-toluidine, followed by the formation of an oxadiazole intermediate using acetic anhydride and hydrazine hydrate. The final product is obtained through nitration of the oxadiazole intermediate using nitric acid and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential use in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In materials science, this compound has been used as a building block for the synthesis of fluorescent polymers and as a precursor for the preparation of metal-organic frameworks. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14-6-2-3-8-17(14)20-24-21(29-25-20)15-9-10-18(19(12-15)26(27)28)23-13-16-7-4-5-11-22-16/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZCASYRPMOKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


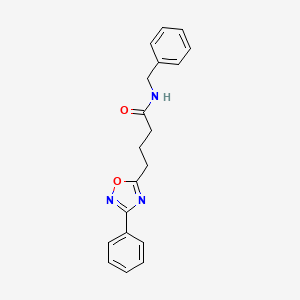
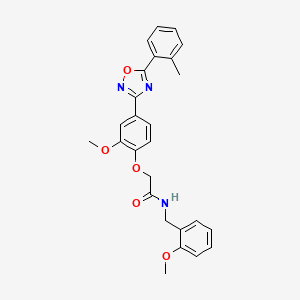

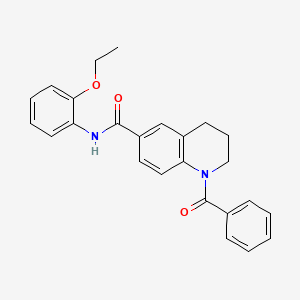
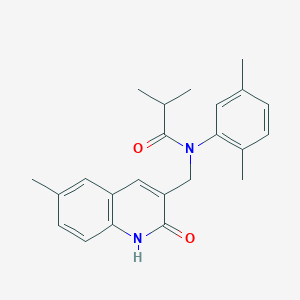
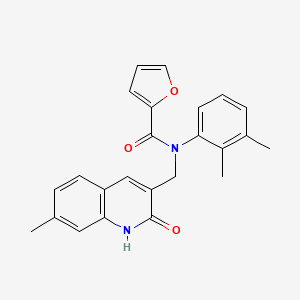
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)
![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)

